(2S)-2-amino-3-methylpentan-1-ol
Description
Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry and Biochemistry
Chiral 1,2-amino alcohols are crucial structural motifs found in numerous pharmaceutical molecules and natural products. acs.org Their importance is underscored by their presence in drugs like epinephrine (B1671497) and norepinephrine. acs.org The synthesis of enantiomerically pure amino alcohols is a significant challenge in organic synthesis, making efficient methods highly sought after. acs.org
In biochemistry, the specific spatial arrangement of atoms in chiral molecules like amino alcohols is critical for their interaction with biological systems. solubilityofthings.comlibretexts.org Enzymes and receptors, themselves chiral, often exhibit a high degree of stereospecificity, meaning they will interact with only one enantiomer of a chiral compound. libretexts.org This specificity is fundamental to processes like taste, smell, and the therapeutic action of many drugs. libretexts.org
The development of biocatalytic processes using microorganisms and enzymes has become increasingly important for producing single-enantiomer chiral alcohols and amino acids for the pharmaceutical industry. nih.gov These methods offer high selectivity under mild conditions, avoiding issues like isomerization and racemization that can occur in traditional chemical synthesis. nih.gov
Stereochemical Considerations and Nomenclature of (2S)-2-amino-3-methylpentan-1-ol (L-Isoleucinol)
The systematic IUPAC name for this compound is this compound. nih.gov It is also commonly referred to as L-Isoleucinol. medchemexpress.comchemspider.com The "L" designation relates to its stereochemical relationship with L-glyceraldehyde, a standard reference molecule in stereochemistry. bbk.ac.uk It is important to note that the L/D notation does not necessarily correspond to the direction of rotation of plane-polarized light. libretexts.org
The molecule possesses two chiral centers, at the second and third carbon atoms of the pentane (B18724) chain. vaia.comrsc.org This gives rise to four possible stereoisomers. The specific stereochemistry of L-Isoleucinol is (2S,3S). stenutz.eu
Importance of the (2S,3S) Stereochemistry in Chemical and Biological Systems
The precise (2S,3S) configuration of L-Isoleucinol is crucial for its function in both chemical and biological contexts. In chemical synthesis, using a starting material with a defined stereochemistry is essential for creating a final product with the desired three-dimensional structure. This is particularly important in the synthesis of pharmaceuticals, where different stereoisomers can have vastly different biological activities. solubilityofthings.combartleby.com For instance, one enantiomer of a drug might be therapeutic, while the other could be inactive or even harmful, as exemplified by the thalidomide (B1683933) case. bartleby.comwikipedia.org
In biological systems, the homochirality of life—the fact that organisms almost exclusively use one enantiomer of chiral molecules like amino acids—means that the (2S,3S) stereochemistry of molecules derived from L-isoleucine is often essential for proper biological recognition and function. bbk.ac.ukreddit.com Enzymes that act on or are synthesized from L-isoleucine will be highly specific for the (2S,3S) configuration. libretexts.org
Distinctions from Other Stereoisomers and Related Amino Alcohols
L-Isoleucinol has three other stereoisomers: (2R,3R)-2-amino-3-methylpentan-1-ol, (2S,3R)-2-amino-3-methylpentan-1-ol (D-allo-isoleucinol), and (2R,3S)-2-amino-3-methylpentan-1-ol. rsc.org These stereoisomers, which are diastereomers of L-Isoleucinol, have different spatial arrangements of their atoms and, consequently, distinct physical and chemical properties. solubilityofthings.com
The differentiation between these stereoisomers is critical. For example, simple 1H and 13C NMR spectroscopy can be used to distinguish between isoleucine and allo-isoleucine residues by analyzing the chemical shifts and coupling constants of the signals at the α-stereocenter. rsc.org
The broader class of amino alcohols, which includes compounds like 2-aminoethanol and 3-aminopropanol, also exhibits a range of properties based on their specific structures, including the potential for intramolecular hydrogen bonding. researchgate.net
Overview of Key Academic Research Domains Utilizing this compound
This compound is a versatile biochemical reagent used in life science research. medchemexpress.comtargetmol.com Its applications stem from its defined chirality and the presence of both amino and hydroxyl functional groups. ontosight.ai
Key research areas include:
Asymmetric Synthesis: It serves as a starting material for the preparation of chiral catalysts and chiral stationary phases for chromatography. nih.gov
Pharmaceutical Synthesis: It is a valuable building block for the synthesis of pharmaceuticals and other bioactive molecules. nih.govfrontiersin.org The efficient synthesis of chiral amino alcohols remains a significant challenge, making this compound and its synthetic routes an active area of research. acs.orgfrontiersin.org
Biochemical Studies: Its interactions with biological systems are of interest, including its potential to influence cellular membrane structure and function. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-methylpentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5?,6-/m1/s1 |
InChI Key |
VTQHAQXFSHDMHT-PRJDIBJQSA-N |
Isomeric SMILES |
CCC(C)[C@@H](CO)N |
Canonical SMILES |
CCC(C)C(CO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 Amino 3 Methylpentan 1 Ol
Established Stereoselective Synthetic Routes
Established methods for the synthesis of (2S)-2-amino-3-methylpentan-1-ol primarily rely on the reduction of the readily available chiral pool starting material, L-isoleucine. These routes are favored for their reliability and the high stereochemical integrity of the product.
Reduction of Alpha-Amino Acids to Beta-Amino Alcohols
The direct reduction of the carboxylic acid moiety of L-isoleucine is a common and straightforward approach to obtaining L-isoleucinol. This transformation can be achieved using various reducing agents, broadly categorized into catalytic and metal hydride-based methods.
A convenient and efficient method for the reduction of α-amino acids involves the use of polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). orientjchem.orgresearchgate.net This approach is notable for its mild reaction conditions and the use of an inexpensive, non-toxic, and environmentally friendly reducing agent. wikipedia.orgchemicalbook.com The reaction proceeds by the activation of PMHS by the fluoride catalyst. nih.gov
In a study demonstrating this methodology, a range of α-amino acids, including L-isoleucine, were successfully converted to their corresponding β-amino alcohols. The reduction of L-isoleucine to this compound yielded the product in over 61% yield. researchgate.net This method represents a significant advancement over more hazardous reduction techniques.
| Starting Material | Reducing System | Product | Yield | Reference |
| L-Isoleucine | PMHS, cat. TBAF | This compound | >61% | researchgate.net |
Metal hydride reagents are powerful tools for the reduction of carboxylic acids and their derivatives. youtube.commasterorganicchemistry.com While sodium borohydride (B1222165) (NaBH₄) itself does not typically reduce carboxylic acids, its reactivity can be enhanced by the addition of iodine (I₂), creating a system capable of reducing amino acids to amino alcohols. stackexchange.com This NaBH₄-I₂ system has been successfully used to prepare L-isoleucinol from L-isoleucine in good yield. erowid.org A key advantage of this method is the retention of optical purity. researchgate.net
Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent than sodium borohydride and can directly reduce carboxylic acids to primary alcohols. researchgate.net This reagent is widely used for the synthesis of amino alcohols from amino acids. orgsyn.org The procedure involves the careful addition of the amino acid to a suspension of LiAlH₄ in an anhydrous etheral solvent, such as tetrahydrofuran (B95107) (THF), followed by heating. Despite its effectiveness, the high reactivity and flammability of LiAlH₄ necessitate careful handling and anhydrous conditions. youtube.com
| Starting Material | Reducing Agent | Product | Yield | Reference |
| L-Isoleucine | NaBH₄-I₂ | This compound | 75% | erowid.org |
| L-Valine | LiAlH₄ | L-Valinol | 73-75% | orgsyn.org |
Multistep Synthesis via Alkylation and Subsequent Stereoselective Transformations
Beyond direct reduction, multistep synthetic sequences involving stereoselective alkylation offer another pathway to α-amino acid derivatives. A notable strategy involves the palladium-catalyzed alkylation of unactivated methylene (B1212753) C(sp³)–H bonds. nih.gov This method allows for the introduction of alkyl groups at the β-position of an amino acid scaffold. While a direct synthesis of this compound using this specific route has not been detailed, the general methodology provides a framework for constructing the carbon skeleton of isoleucine derivatives with high stereocontrol. The process typically utilizes a directing group, such as a quinolyl carboxamide, to guide the C-H activation and subsequent alkylation, followed by transformations to reveal the desired amino alcohol. nih.gov
Emerging Asymmetric Synthesis Techniques
The demand for highly pure enantiomers has driven the development of novel asymmetric synthesis methods. Chemo-enzymatic approaches, in particular, have gained prominence for their exceptional selectivity.
Chemo-Enzymatic Synthesis for High Enantiomeric Purity
Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high stereoselectivity of enzymatic catalysis to produce enantiomerically pure compounds. orientjchem.orgrsc.orgrsc.org This strategy is particularly effective for the synthesis and resolution of amino acids and their derivatives. nih.govresearchgate.net
For instance, enzymes can be used for the regio- and diastereoselective oxidation of L-isoleucine to introduce new functionalities, as demonstrated in the synthesis of 4,5-dihydroxy-L-isoleucine. nih.gov In this process, specific enzymes catalyze C-H oxidations at defined positions on the isoleucine molecule, a transformation that is challenging to achieve with conventional chemical methods. nih.gov Another application is the enzymatic resolution of diastereomeric mixtures. For example, a mixture of L-isoleucine and D-alloisoleucine derivatives can be selectively hydrolyzed by an enzyme, such as alcalase, allowing for the separation and recovery of the desired stereoisomer in high enantiomeric excess. rsc.orgresearchgate.net These examples underscore the power of enzymes to achieve high levels of stereocontrol, which is a critical aspect in the synthesis of chiral molecules like this compound.
| Process | Enzyme/Method | Application | Outcome | Reference |
| C-H Oxidation | Non-heme iron-dependent dioxygenases (NHDs) | Synthesis of 4,5-dihydroxy-L-isoleucine from L-isoleucine | Regio- and diastereoselective oxidation | nih.gov |
| Resolution | Alcalase | Selective hydrolysis of N-formyl-isoleucine/alloisoleucine esters | Recovery of D-allo stereoisomer with excellent d.e. | researchgate.net |
Diastereoselective Synthesis of Beta-Hydroxy-Alpha-Amino Acids
A powerful strategy for the synthesis of chiral amino alcohols involves the initial preparation of a corresponding β-hydroxy-α-amino acid, which can subsequently be reduced to the desired amino alcohol. Highly efficient and stereoselective methods have been developed for producing these crucial intermediates.
One notable methodology involves the nucleophilic addition of enolates derived from tricyclic iminolactones to aldehydes. nih.gov This approach offers high levels of diastereoselectivity, which is controlled by the chiral auxiliary. For the synthesis of a precursor to this compound, the enolate of a glycine-derived iminolactone could be reacted with 2-methylbutanal. The reaction, typically conducted in the presence of lithium chloride in tetrahydrofuran (THF) at low temperatures (-78 °C), leads to the formation of aldol (B89426) adducts in good yields and with high diastereoselectivity (often exceeding 25:1 dr). nih.gov Subsequent acidic hydrolysis of the resulting adduct cleaves the chiral auxiliary, which can often be recovered, and yields the desired β-hydroxy-α-amino acid with excellent enantiomeric excess (up to 99% ee). nih.govresearchgate.net This amino acid can then be selectively reduced to the target amino alcohol, this compound.
A similar three-component condensation reaction catalyzed by a Lewis acid can also produce syn α-hydroxy-β-amino esters with high diastereoselection and yield. nih.gov This method involves reacting an aldehyde, benzylamine, and a ketene (B1206846) silyl (B83357) acetal (B89532) without the need to isolate intermediates. nih.gov
Proline-Mediated Asymmetric Three-Component Mannich Reactions
Organocatalysis, particularly using the chiral amino acid proline, offers a direct and atom-economical route to β-amino carbonyl compounds, which are immediate precursors to 1,2-amino alcohols like this compound. acs.orgnih.gov The proline-catalyzed three-component Mannich reaction involves the reaction of a ketone, an aldehyde, and an amine, providing products with excellent enantio- and diastereoselectivities. sci-hub.cat
The generally accepted mechanism involves the formation of an enamine from the reaction of proline with a ketone. acs.orgsci-hub.cat Concurrently, the aldehyde and amine form an imine in a pre-equilibrium step. The enamine then undergoes an enantioselective addition to the imine, and subsequent hydrolysis yields the β-amino carbonyl compound. acs.orglibretexts.org For the synthesis of a precursor to this compound, the reaction could involve propanal, an appropriate amine (e.g., p-anisidine), and diethyl ketone, catalyzed by (S)-proline. acs.orgresearchgate.net The resulting Mannich product, a β-amino ketone, can then be reduced to the target amino alcohol. The choice of proline enantiomer, solvent, and other reaction conditions can be optimized to control the stereochemical outcome. acs.orglibretexts.org
| Ketone | Aldehyde | Amine | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| Acetone | p-Nitrobenzaldehyde | p-Anisidine | (S)-Proline | 50 | 94 | acs.org |
| Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | (S)-Proline | 95 | >99 | acs.org |
| Hydroxyacetone | p-Nitrobenzaldehyde | p-Anisidine | (S)-Proline | 48 | 99 | acs.org |
Biocatalytic Reductive Amination for Chiral Amino Alcohols
Biocatalysis presents a green and highly selective alternative for the synthesis of chiral amines and amino alcohols. researchgate.netyork.ac.uk Reductive amination of α-hydroxy ketones using engineered amine dehydrogenases (AmDHs) allows for the direct, one-step synthesis of chiral amino alcohols from readily available precursors with high stereoselectivity. frontiersin.orgnih.gov
This process utilizes an AmDH enzyme, often derived from an amino acid dehydrogenase through protein engineering, to catalyze the asymmetric amination of a ketone substrate using ammonia (B1221849) as the amine source. frontiersin.org The reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is continuously regenerated in situ by a coupled dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH). whiterose.ac.uk
To synthesize this compound, the substrate would be 1-hydroxy-3-methylpentan-2-one. The reaction would be conducted in an aqueous buffer with the AmDH, a cofactor regeneration system, and an ammonia source (e.g., ammonium (B1175870) chloride). frontiersin.org Various wild-type and engineered AmDHs have demonstrated high conversion rates and excellent enantioselectivities for a range of small, functionalized amino alcohols. whiterose.ac.ukfrontiersin.org
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | >99 | 93.6 | whiterose.ac.ukfrontiersin.org |
| CfusAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | 63.9 | 97.4 | frontiersin.org |
| MsmeAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 73.3 | 99.4 | whiterose.ac.ukfrontiersin.org |
| Engineered SpAmDH | 1-Hydroxy-2-butanone | (S)-2-Aminobutan-1-ol | >99 | >99 | frontiersin.org |
Synthesis of Key Precursors and Strategically Relevant Intermediates
Preparation of Chloroalkanol Derivatives
Chloroalkanol derivatives serve as versatile intermediates in organic synthesis, where the chloro group can be displaced by an amine or a precursor functional group. The synthesis of a specific chloroalkanol, such as 1-chloro-3-methylpentan-2-ol, can be achieved from the corresponding diol, 3-methylpentane-1,2-diol.
A number of reagents are available for the conversion of alcohols to alkyl chlorides. A mild and efficient method involves using 2,4,6-trichloro acs.orgsci-hub.catlibretexts.orgtriazine (cyanuric chloride) in the presence of N,N-dimethylformamide (DMF). organic-chemistry.org This reaction proceeds at room temperature and typically provides high yields of the corresponding chloride. For a diol substrate, careful control of stoichiometry and reaction conditions would be necessary to achieve selective monochlorination. Another approach involves the use of triphenylphosphine (B44618) (Ph₃P) combined with a chlorine source like 1,2-dichloroethane, which facilitates deoxygenative halogenation under mild conditions. organic-chemistry.org
Conversion of Amino Acid Substrates to Azido (B1232118) Alcohols
A well-established and highly reliable route to chiral amino alcohols begins with a natural or synthetic amino acid. For this compound, the corresponding amino acid is L-isoleucine. This strategy involves the reduction of the carboxylic acid functionality to a primary alcohol, followed by manipulation of the amino group.
Protection of the amine: The amino group of L-isoleucine is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative.
Reduction of the carboxylic acid: The protected amino acid is then reduced to the corresponding amino alcohol. Common reducing agents for this transformation include borane (B79455) complexes (e.g., BH₃·THF) or lithium aluminum hydride (LiAlH₄). chimia.ch
Conversion to an azido alcohol: The protected amino alcohol is converted to an azido alcohol. This can be a two-step process involving activation of the alcohol (e.g., as a mesylate or tosylate) followed by nucleophilic displacement with an azide (B81097) salt (e.g., sodium azide). Alternatively, electrophilic azidation of chiral imide enolates provides a route to α-azido carboxylic acids which can then be reduced. acs.org
Reduction of the azide: The azido group is finally reduced to the amine, commonly through catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or using reagents like triphenylphosphine (the Staudinger reaction), to yield the target amino alcohol. nih.gov This sequence preserves the stereochemistry at the C2 position originating from the starting amino acid.
Applications of 2s 2 Amino 3 Methylpentan 1 Ol in Contemporary Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
The well-defined stereochemistry of (2S)-2-amino-3-methylpentan-1-ol makes it an excellent component of the "chiral pool," a collection of readily available, enantiomerically pure compounds used as starting materials in asymmetric synthesis. nih.gov This strategy obviates the need for often complex and costly methods to introduce chirality at a later stage of a synthetic sequence.
Enantioselective Construction of Complex Organic Molecules
The use of this compound as a chiral auxiliary provides a powerful method for controlling the stereochemical outcome of chemical reactions. Chiral auxiliaries are temporarily incorporated into a substrate, direct the stereoselective formation of a new stereocenter, and are subsequently removed. While specific examples detailing the use of this compound as a chiral auxiliary in the total synthesis of complex natural products are not extensively documented in readily available literature, the principle is well-established for closely related amino alcohols. researchgate.netresearchgate.net For instance, the synthesis of (2S,3S,4R)-gamma-hydroxyisoleucine, an amino acid component of the natural product funebrine, utilized a palladium(II) catalyzed 3,3-sigmatropic rearrangement to establish a key stereocenter, showcasing the utility of amino acid-derived building blocks in complex synthesis. rsc.org The structural features of L-isoleucinol make it a suitable candidate for similar transformations, where the chiral backbone can influence the facial selectivity of reactions on an attached prochiral moiety.
Preparation of Optically Active Oligomers and Polymers
The incorporation of chiral units into polymer backbones can impart unique properties, such as the ability to form helical structures and recognize other chiral molecules. This compound and its parent amino acid, L-isoleucine, are valuable monomers for the synthesis of optically active polymers.
Research has demonstrated the synthesis of chiral wholly aromatic polyesters by preparing a diacid monomer derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid, which incorporates the isoleucine backbone. nih.gov These polyesters exhibit excellent solubility and thermal stability. nih.gov Furthermore, new classes of thermoplastic polymers, specifically poly(ester-urethane)s, have been developed using a solvent-free melt condensation of various L-amino acids, including those structurally similar to isoleucine like L-leucine and L-valine. nih.gov These polymers have shown the ability to self-organize into β-sheet structures. nih.gov The synthesis of poly(ester-amide)s through the ring-opening copolymerization of L-lactide with amino acid anhydrides also presents a viable route to chiral polymers. researchgate.net
More directly, studies have reported the synthesis and reversible addition-fragmentation chain-transfer (RAFT) polymerization of monomers derived from L-isoleucine, such as Boc-l-isoleucine methacryloyloxyethyl ester. nih.gov This controlled polymerization process allows for the creation of well-defined homopolymers and block copolymers that are pH-responsive and optically active, making them promising candidates for applications in drug delivery and biomolecule conjugation. nih.gov
Utilization in Chiral Ligand Design for Asymmetric Catalysis
The development of chiral ligands that can coordinate to a metal center and induce enantioselectivity in catalytic reactions is a cornerstone of modern asymmetric synthesis. The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an ideal precursor for the synthesis of a variety of chiral ligands.
Formation of Chiral Oxazolines and Related Ligands for Metal Coordination
Chiral oxazolines are a prominent class of ligands in asymmetric catalysis, often synthesized through the cyclization of a 2-amino alcohol with a suitable functional group. acs.org The resulting ligands, particularly C2-symmetric bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX), form highly effective catalysts when complexed with metal ions. nih.govorgsyn.orgontosight.ai
The general synthesis of these ligands involves the condensation of a chiral amino alcohol, such as this compound, with a dicarboxylic acid derivative or a dinitrile. acs.orgorgsyn.org While specific examples detailing the synthesis of BOX or PyBOX ligands directly from this compound are not frequently highlighted in the literature, the methodology is well-established for a wide range of other chiral amino alcohols. nih.govorgsyn.orgnsf.govthieme-connect.de These ligands, in complex with metals like copper(II), have been shown to be effective catalysts in reactions such as the enantioselective cyclopropanation of olefins. nih.gov The stereocenter on the oxazoline (B21484) ring, derived from the amino alcohol, is in close proximity to the metal's coordination site, allowing for efficient transfer of chiral information to the substrate. nih.gov
Design and Synthesis of Multidentate Schiff Base Ligands
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands capable of coordinating with a wide array of metal ions. researchgate.netsciforum.netresearchgate.netfud.edu.ngnih.govsrce.hrresearchgate.net Chiral Schiff bases, particularly those derived from amino alcohols, can act as multidentate ligands and are effective in asymmetric catalysis. researchgate.net
The reaction of this compound with an aldehyde, such as salicylaldehyde (B1680747), would produce a chiral Schiff base ligand. While specific studies focusing on Schiff bases derived directly from L-isoleucinol are not abundant, research on Schiff bases from the parent amino acid, L-isoleucine, provides strong precedent. Cobalt(II) complexes of Schiff bases derived from salicylaldehyde and various amino acids, including isoleucine, have been synthesized and characterized. researchgate.net These complexes have been shown to possess octahedral geometries and exhibit potential biological activity. researchgate.net The catalytic activity of various Schiff base metal complexes in reactions like oxidation, polymerization, and alkylation is well-documented, highlighting the potential of ligands derived from this compound in this area. researchgate.net
Strategic Intermediate in the Synthesis of Diverse Organic Compounds
Beyond its direct use as a chiral building block or ligand precursor, this compound serves as a valuable intermediate in the synthesis of a variety of organic compounds, including those with potential pharmaceutical applications. ontosight.aiopenmedicinalchemistryjournal.comchemscene.com Its bifunctionality and inherent chirality allow for its conversion into a range of more complex structures.
Precursors for Pharmaceutical and Agrochemical Synthesis
The specific, fixed spatial arrangement of the functional groups in this compound makes it a prized starting material in the synthesis of enantiomerically pure compounds for the pharmaceutical and agrochemical industries. Its chiral nature is crucial for producing bioactive molecules that can interact precisely with biological targets. ontosight.aichemimpex.com
As a chiral building block, L-Isoleucinol is instrumental in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. chemimpex.com Its utility is demonstrated in its potential application for creating complex research tools, such as peptides labeled with isotopes. For instance, a closely related derivative, (2S,3S)-2-amino-3-methylpent-4-ynoic acid, has been synthesized and incorporated into a peptide chain, which was then catalytically deuterated to yield a labeled version of the peptide containing an isoleucine residue. rsc.org This process highlights how the isoleucine backbone is fundamental for building complex molecules used in pharmaceutical research. rsc.org
The compound's role extends to being a versatile intermediate for a range of more complex molecules with potential therapeutic applications. ontosight.ai Research into the biological activities of amino alcohols like L-Isoleucinol provides insights that can guide the development of new drugs. ontosight.ai
Table 1: Role of this compound as a Synthetic Precursor
| Application Area | Function | Significance |
|---|---|---|
| Pharmaceuticals | Chiral Building Block | Enables the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). chemimpex.com |
| Chiral Auxiliary | Guides the stereochemical outcome of a reaction to produce a single desired enantiomer. chemimpex.com | |
| Peptide Synthesis | Serves as a precursor for modified amino acids to create labeled peptides for research. rsc.org |
| Agrochemicals | Synthetic Intermediate | Used in the construction of complex, biologically active molecules for crop protection. ontosight.ai |
Components in the Production of Specialty Chemicals (e.g., Surfactants, Lubricants)
Beyond pharmaceuticals, this compound is utilized in the formulation of specialty chemicals where its unique structure contributes to product performance and stability. ontosight.aichemimpex.com
One notable application is in the cosmetics and personal care industry, where it is incorporated into the formulation of surfactants. chemimpex.com Surfactants derived from L-Isoleucinol can enhance the performance and stability of these products. chemimpex.com Furthermore, it is used in skincare products for its moisturizing properties, helping to improve skin texture by retaining moisture. chemimpex.com The general applications of this amino alcohol may extend to intermediates for lubricants and other specialty chemicals. ontosight.ai
Table 2: Applications of this compound in Specialty Chemicals
| Industry | Product Type | Function of Compound |
|---|---|---|
| Cosmetics & Personal Care | Surfactants | Enhances product performance and stability. chemimpex.com |
| Skincare Products | Acts as a moisturizing agent to improve skin texture. chemimpex.com |
| General Chemical | Lubricants | Potential use as a synthetic intermediate. ontosight.ai |
Preparation of Nitrogen-Containing Heterocycles (e.g., 2-Oxazoline, 1,3-Oxazine, 1,2,3-Triazole Analogues)
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These ring structures are prevalent in many biologically active molecules.
2-Oxazolines The synthesis of 2-oxazoline rings is a well-established process that frequently proceeds via the cyclization of a 2-amino alcohol. wikipedia.org Optically active 2-oxazolines are highly valuable as chiral building blocks and as ligands for asymmetric catalysis. researchgate.net The reaction of an amino alcohol like L-Isoleucinol with reagents such as carboxylic acids, nitriles, or aldehydes leads to the formation of the oxazoline ring. wikipedia.orgresearchgate.netorganic-chemistry.org For example, the reaction with a carboxylic acid or its acyl chloride derivative is a common and effective route. wikipedia.orgresearchgate.net The inherent chirality of L-Isoleucinol is transferred directly to the resulting 2-oxazoline, making it a powerful tool for controlling stereochemistry in subsequent chemical transformations. wikipedia.org
1,3-Oxazines The synthesis of 1,3-oxazines can also be accomplished using amino alcohol precursors, although various strategies exist. nih.govnih.gov These methods often involve the cyclocondensation of an amine, an aldehyde (like formaldehyde), and a third component. nih.goviyte.edu.tr While the synthesis of 1,3-oxazines from 1,2-amino alcohols is less direct than that of oxazolines, the functional groups of L-Isoleucinol are suitable for participating in multicomponent reactions that can furnish the 1,3-oxazine ring system. nih.gov The development of new catalytic methods continues to expand the routes to these important heterocyclic structures. nih.gov
1,2,3-Triazole Analogues The 1,2,3-triazole core is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. iyte.edu.trnih.govresearchgate.net The most prominent method for their synthesis is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, often referred to as "click chemistry". researchgate.netrsc.org To be used in this reaction, this compound would first be chemically modified to introduce either an azide or an alkyne functionality. The resulting chiral precursor can then undergo the cycloaddition reaction to produce novel, enantiomerically pure 1,2,3-triazole analogues, which are of significant interest for the discovery of new therapeutic agents. researchgate.netnih.gov
Table 3: Synthesis of Heterocycles from this compound
| Heterocycle | General Synthetic Approach | Key Features |
|---|---|---|
| 2-Oxazoline | Cyclization of the amino alcohol with a carboxylic acid, nitrile, or aldehyde. wikipedia.orgorganic-chemistry.org | Transfers the chirality of the precursor to the oxazoline ring; products are useful as chiral ligands. wikipedia.orgresearchgate.net |
| 1,3-Oxazine | Multi-component cyclocondensation reactions (e.g., with aldehydes). nih.goviyte.edu.tr | Versatile synthesis methods allow for the creation of diverse oxazine (B8389632) structures. nih.govnih.gov |
| 1,2,3-Triazole | "Click" chemistry: cycloaddition of an azide derivative with an alkyne. researchgate.netrsc.org | Precursor must first be functionalized; produces chiral triazoles with high potential for biological activity. nih.govnih.gov |
Derivatives and Analogues of 2s 2 Amino 3 Methylpentan 1 Ol in Chemical Research
Stereoisomers and their Distinct Academic Relevance
The stereochemistry of 2-amino-3-methylpentan-1-ol (B1595683) is crucial to its chemical and biological properties. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The distinct spatial arrangement of the amino and hydroxyl groups in each isomer significantly influences its reactivity and its role in asymmetric synthesis and as a chiral ligand.
(2R)-2-amino-3-methylpentan-1-ol: Synthesis and Comparative Studies on Reactivity and Selectivity
The synthesis of the (2R)-enantiomers of 2-amino-3-methylpentan-1-ol, such as (2R,3S)- and (2R,3R)-2-amino-3-methylpentan-1-ol, is of significant interest for comparative studies against their (2S)-counterparts. While specific literature detailing the synthesis and comparative reactivity of (2R)-2-amino-3-methylpentan-1-ol is limited, general methods for the enantioselective synthesis of amino alcohols can be applied. One common approach involves the reduction of the corresponding α-amino acid, in this case, D-isoleucine, which would yield D-isoleucinol.
Another synthetic strategy involves the asymmetric reduction of a corresponding α-amino ketone. For instance, the stereospecific synthesis of a related compound, (-)-(2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, an intermediate for the synthesis of Tapentadol, highlights the importance of controlling stereochemistry during synthesis. google.com In this multi-step process, the stereochemistry is carefully controlled to obtain the desired isomer in high purity. google.com Such stereospecific routes are crucial as different stereoisomers can exhibit vastly different biological activities and chemical reactivities.
Structural Modifications and their Impact on Synthetic Strategies and Molecular Properties
The modification of the (2S)-2-amino-3-methylpentan-1-ol backbone allows for the fine-tuning of its properties for specific applications. Alterations to its hydrophobic and steric environment, as well as the introduction of electron-withdrawing groups, can significantly impact its reactivity, selectivity, and coordination properties.
Alterations in Hydrophobic and Steric Environments
Modifying the hydrophobic and steric environment of this compound can be achieved through N-alkylation or N-arylation of the amino group. These modifications can influence the solubility of the molecule and its derivatives, as well as the stereochemical outcome of reactions in which it is involved.
N-alkylation, particularly N-methylation, can increase lipophilicity, which may enhance solubility in non-aqueous solvents and improve membrane permeability in biological systems. monash.edu Common methods for N-alkylation involve the use of an alkylating agent in the presence of a base. monash.edu
N-arylation introduces a bulky aromatic group, which can significantly alter the steric environment around the chiral centers. This can be a valuable tool in asymmetric synthesis, where the steric hindrance of the ligand can direct the approach of a reactant to a substrate. Methods for N-arylation of amino acid esters using diaryliodonium salts have been developed, which could potentially be adapted for this compound. rsc.orgresearchgate.netsu.se
Introduction of Electron-Withdrawing Groups (e.g., Trifluoromethyl)
The introduction of electron-withdrawing groups, such as a trifluoromethyl (CF3) group, can significantly alter the electronic properties of the molecule. This can impact the pKa of the amino and hydroxyl groups, influencing their nucleophilicity and coordination ability.
The synthesis of fluorinated analogues of amino acids is an active area of research. nih.gov For instance, a method for the synthesis of a fluorinated analog of 5-aminolevulinic acid has been reported, which involves electrophilic fluorination. nih.gov Similar strategies could potentially be employed to synthesize fluorinated derivatives of this compound. The presence of the highly electronegative fluorine atoms would be expected to lower the basicity of the amino group and increase the acidity of the hydroxyl group.
Metal Coordination Complexes with this compound and Other Chiral Amino Alcohols
The ability of this compound to act as a bidentate ligand, coordinating to metal ions through both the amino and hydroxyl groups, has led to significant research into its coordination chemistry. The resulting metal complexes have applications in chiral recognition and catalysis.
Synthetic Approaches to Novel Metal Complexes
Novel metal complexes of this compound (L-isoleucinol) and other chiral amino alcohols have been synthesized with a variety of metal ions, including lanthanides and transition metals like copper(II).
Lanthanide Complexes: Lanthanide tris(β-diketonates) have been shown to form stable 1:1 complexes with amino alcohols. acs.orgnih.gov These complexes often exhibit enhanced fluorescence and induced circular dichroism (CD) signals, which are dependent on the structure and chirality of the coordinated amino alcohol. acs.orgnih.govrsc.org This property makes them useful as probes for the determination of the absolute configuration and optical purity of amino alcohols. acs.orgnih.gov Studies on the complexation of lanthanides (La, Pr, Nd) with L-isoleucine have shown that the amino acid acts as a bidentate ligand, coordinating through the amino and carboxylate groups. iaea.orgiaea.org Similar coordination is expected for L-isoleucinol, involving the amino and hydroxyl groups.
| Metal Ion | Ligand | Coordination Mode | Application | Reference |
| Europium(III) | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octadionato) | Bidentate (amino and hydroxyl groups) | Fluorescence-based chiral recognition | nih.gov |
| Ytterbium(III) | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octadionato) | Bidentate (amino and hydroxyl groups) | CD-based chiral recognition | nih.gov |
| Lanthanum(III) | L-isoleucine | Bidentate (amino and carboxylate groups) | Model for lanthanide-amino acid interactions | iaea.orgiaea.org |
| Praseodymium(III) | L-isoleucine | Bidentate (amino and carboxylate groups) | Model for lanthanide-amino acid interactions | iaea.orgiaea.orgicm.edu.pl |
| Neodymium(III) | L-isoleucine | Bidentate (amino and carboxylate groups) | Model for lanthanide-amino acid interactions | iaea.orgiaea.orgicm.edu.pl |
Copper(II) Complexes: Copper(II) complexes with various amino acids and their derivatives have been synthesized and characterized. nih.govresearchgate.netresearchgate.netprimescholars.comnih.gov In these complexes, the amino alcohol or amino acid typically acts as a bidentate or tridentate ligand. The coordination environment around the copper(II) ion can vary from square planar to distorted octahedral. For example, the synthesis and structural analysis of copper(II) cysteine complexes have shown that coordination occurs through the thiol ligand. researchgate.net For this compound, coordination to Cu(II) would be expected to occur through the nitrogen of the amino group and the oxygen of the hydroxyl group.
| Metal Ion | Ligand | Coordination Geometry | Application | Reference |
| Copper(II) | Cysteine | Monoclinic | Model for Cu-S interactions | researchgate.net |
| Copper(II) | Tridentate NNO Ligand | Pentacoordinated | DNA binding, antioxidant | nih.gov |
| Copper(II) | 3-methylbenzoate and 2,2'-bipyridine | Distorted Octahedral | Structural analysis | nih.gov |
| Copper(II) | N-(2-hydroxybenzyl)-amino amide ligands | Dinuclear, bridged phenolate | Catecholase activity model | researchgate.net |
The synthesis of these metal complexes typically involves the reaction of a metal salt with the chiral amino alcohol in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties. The development of new metal complexes with this compound and its analogues continues to be an active area of research with potential applications in asymmetric catalysis and materials science.
Spectroscopic and Crystallographic Characterization of Complexes
The characterization of metal complexes derived from amino alcohols like this compound (also known as L-isoleucinol) and its parent amino acid, L-isoleucine, is crucial for elucidating their structure and bonding. Researchers employ a combination of spectroscopic and crystallographic techniques to achieve this.
Infrared (IR) spectroscopy is a fundamental tool used to confirm the coordination of the ligand to the metal ion. In the formation of Schiff base metal complexes derived from isoleucine, a notable shift in the azomethine (C=N) stretching frequency is observed upon complexation, indicating its involvement in bonding. nih.gov For instance, in some Co(II) complexes, the C=N band shifts to a higher frequency (around 1635 cm⁻¹) compared to the free ligand. nih.gov Similarly, the carboxylate (COO⁻) stretching bands in the IR spectra of copper(II) complexes with isoleucine Schiff bases suggest that the carboxylate group acts in a monodentate fashion when binding to the copper ion. capes.gov.br
Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to characterize the ligand structure before and after complexation. For Schiff base ligands, the disappearance of the aldehyde proton signal and the appearance of a new signal for the imine proton (HC=N) confirm the condensation reaction. nih.gov
Electronic spectroscopy (UV-Vis) provides information about the geometry of the metal complexes. The d-d transitions observed in the visible region can help determine whether a complex has, for example, a tetrahedral or octahedral geometry. nih.gov
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov Furthermore, thermogravimetric analysis can reveal the presence of coordinated or lattice water molecules and provide information on the thermal stability and decomposition pathway of the complexes. nih.gov
Table 1: Spectroscopic Data for Characterization of a Representative Isoleucine-Derived Schiff Base Ligand and its Metal Complexes
| Technique | Observation | Interpretation | Citation |
|---|---|---|---|
| FT-IR | Shift in ν(C=N) band upon complexation. | Involvement of the azomethine nitrogen in coordination to the metal ion. | nih.gov |
| ¹H-NMR | Disappearance of aldehyde proton signal; appearance of imine proton signal. | Successful formation of the Schiff base ligand. | nih.gov |
| UV-Vis | d-d transition bands observed for metal complexes. | Provides evidence for the coordination geometry (e.g., tetrahedral, octahedral). | nih.gov |
| Mass Spec. | Molecular ion peak corresponds to the expected formula. | Confirms the composition and molecular weight of the synthesized complexes. | nih.gov |
Research on Biological Evaluation of Amino Alcohol-Metal Complexes (e.g., in vitro cytotoxic effects on cell lines)
A significant area of research focuses on the biological properties of metal complexes derived from amino alcohols and their Schiff bases, with a particular emphasis on their potential as therapeutic agents. nih.gov It is a well-documented phenomenon that the biological activity of an organic ligand, such as a Schiff base, is often enhanced upon chelation with metal ions. nih.govnanobioletters.com
The mechanism of selective cytotoxicity is a key aspect of this research, with studies aiming to develop complexes that are highly toxic to cancer cells while being less harmful to normal, non-cancerous cells. nih.gov The evaluation of complexes on both cancerous and non-cancerous cell lines helps to establish a selectivity index. For instance, studies on other N-donor ligand complexes have shown high selectivity for cancer cells over normal cells, sometimes proving more effective and selective than established drugs like cisplatin. nih.gov The antiproliferative potency is typically quantified by determining the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. nih.gov
These biological evaluations suggest that metal complexes of ligands derived from amino acids like isoleucine are promising candidates for the development of new anticancer agents. nih.govnih.gov
Table 2: Summary of Biological Evaluation Findings for Amino Alcohol-Metal Complexes
| Activity Studied | Target Cell Line (Example) | General Finding | Potential Mechanism | Citation |
|---|---|---|---|---|
| Antiproliferative/Cytotoxic | MCF-7 (Breast Cancer) | Metal complexes show enhanced cytotoxicity compared to the free ligand. | Increased lipophilicity, interaction with DNA, disruption of cell growth. | nih.govnih.gov |
| Selective Cytotoxicity | Cancer vs. Non-cancerous cells | Some complexes exhibit high selectivity, being more toxic to tumor cells. | Differences in cellular uptake and intracellular targets between cell types. | nih.gov |
Azomethine Derivatives and Schiff Bases: Synthesis and Characterization
Azomethine derivatives, commonly known as Schiff bases, are compounds containing a carbon-nitrogen double bond (C=N). wikipedia.org They are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. orientjchem.org In the context of this compound, the primary amine group (-NH₂) can react with a variety of carbonyl compounds to yield the corresponding Schiff base. The parent amino acid, L-isoleucine, is also a common precursor for synthesizing chiral Schiff bases. capes.gov.brnih.gov
The synthesis is typically straightforward, often involving refluxing equimolar amounts of the amine and the carbonyl compound in a suitable solvent like ethanol. nih.govnih.gov The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal intermediate, which then dehydrates to yield the stable imine or Schiff base. wikipedia.orgorientjchem.org The purity of the resulting product can be monitored by thin-layer chromatography (TLC). nih.gov
Characterization of these synthesized Schiff bases is essential to confirm their structure.
FTIR Spectroscopy : The formation of the azomethine group is unequivocally confirmed by the appearance of a characteristic absorption band for the C=N stretch, typically in the region of 1601-1692 cm⁻¹. nih.govorientjchem.org Simultaneously, the characteristic bands of the initial amine (N-H) and carbonyl (C=O) groups are either absent or significantly altered. nih.gov
NMR Spectroscopy (¹H and ¹³C) : In ¹H-NMR spectra, the key evidence for Schiff base formation is the appearance of a singlet signal for the imine proton (-CH=N-), usually in the range of 8.0-8.3 ppm. nih.gov The signals corresponding to the protons of the aldehyde group disappear. nih.gov In ¹³C-NMR, the formation of the C=N bond is indicated by a new signal in the spectrum. mdpi.com
Elemental Analysis : This technique is used to determine the percentages of carbon, hydrogen, and nitrogen in the compound, which are then compared to the calculated values based on the expected chemical formula to verify its composition. nih.gov
These Schiff bases are not just synthetic curiosities; their imine linkage is a crucial structural feature for various biological activities and for their use as versatile ligands in coordination chemistry. wikipedia.orgmdpi.com
Biochemical and Biotechnological Research Perspectives on 2s 2 Amino 3 Methylpentan 1 Ol
Involvement in Protein Synthesis and Metabolic Pathways as an Isoleucine Derivative
As a derivative of the essential branched-chain amino acid (BCAA) L-isoleucine, (2S)-2-amino-3-methylpentan-1-ol is intricately linked to fundamental metabolic processes, including protein synthesis and energy production. nih.gov L-isoleucine itself is a crucial building block for proteins and plays a significant role in regulating blood sugar and energy levels. nih.gov The metabolism of isoleucine is vital for maintaining energy and supporting muscle function.
This compound's connection to L-isoleucine metabolism suggests its participation in various enzymatic reactions. The metabolic pathway for branched-chain amino acids like isoleucine, often referred to as the Ehrlich pathway in yeasts and other microbes, involves a series of enzymatic steps. researchgate.net This pathway includes an initial transamination or deamination reaction to form the corresponding α-keto acid. researchgate.net This is followed by a decarboxylation step to produce an aldehyde, and finally, a reduction of the aldehyde to form the corresponding alcohol. researchgate.net
In this context, derivatives of isoleucine can serve as substrates for enzymes such as aminotransferases, decarboxylases, and alcohol dehydrogenases. researchgate.net The specific stereochemistry of this compound influences its interaction with the active sites of these enzymes, which are often highly stereoselective.
Table 1: Key Enzymes in the Ehrlich Pathway for Isoleucine Metabolism
| Enzyme Class | Reaction | Substrate (Example) | Product (Example) |
| Branched-chain amino acid aminotransferase | Transamination | L-Isoleucine | α-Keto-β-methylvaleric acid |
| Pyruvate decarboxylase (or other decarboxylases) | Decarboxylation | α-Keto-β-methylvaleric acid | 2-Methylbutanal |
| Alcohol dehydrogenase | Reduction | 2-Methylbutanal | 2-Methyl-1-butanol |
This table illustrates the general enzymatic steps in the conversion of a branched-chain amino acid to its corresponding alcohol via the Ehrlich pathway. researchgate.net
Research on Interactions with Neurotransmitter Systems and Modulation Mechanisms
Amino alcohols like this compound are an area of research for their potential interactions with the central nervous system. ontosight.ai Some studies suggest that derivatives of isoleucine may influence neurotransmitter systems, potentially enhancing alertness and cognitive functions. The structural similarities of these compounds to known neurotransmitters or neuromodulators could allow them to act as mimics, thereby interacting with specific receptors and transporters. ontosight.ai This interaction could modulate neuronal signaling pathways, although the precise mechanisms for this compound are still a subject of ongoing research.
Fundamental Interactions with Biological Systems at a Molecular Level
The chemical structure of this compound, which features both an amino group (-NH2) and a hydroxyl group (-OH), allows it to participate in various molecular interactions. ontosight.ai These functional groups enable the formation of hydrogen bonds, which are critical for its interactions with biological macromolecules like proteins and nucleic acids. ontosight.ai Its solubility in water is enhanced by the presence of these polar groups, as well as by its formulation as a hydrochloride salt, which is common for biochemical applications.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| Appearance | Colorless to White Crystalline Powder |
| Key Functional Groups | Amino (-NH2), Hydroxyl (-OH) |
| Stereochemistry | (2S, 3S) |
Data compiled from multiple sources. stenutz.eugeno-chem.comgeno-chem.com
Amino alcohols, as a class of compounds, are known to have the potential to interact with and influence the structure and function of cellular membranes. ontosight.ai The amphipathic nature of this compound, possessing both polar (amino and hydroxyl groups) and nonpolar (alkyl backbone) regions, suggests it could intercalate into the lipid bilayer of cell membranes. Such an insertion could alter membrane fluidity, permeability, and the function of embedded proteins like receptors and ion channels. However, specific research detailing the direct effects of this compound on cell membranes is an area requiring further investigation.
Applications as a Biochemical Reagent and Biomaterial in Life Science Research
This compound is widely utilized as a biochemical reagent and a building block in life science research. medchemexpress.commedchemexpress.cominvivochem.cntargetmol.com Its chiral nature makes it a valuable starting material or intermediate in the asymmetric synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. ontosight.ai In the laboratory, it serves as a versatile organic compound for various research purposes. medchemexpress.commedchemexpress.com It is also described as a biomaterial that can be employed in studies related to organic synthesis and drug discovery. targetmol.com
The compound is often supplied for research use only and is a component in the synthesis of other specialized chemical reagents. medchemexpress.commedchemexpress.com Its utility as a research tool underscores its importance in advancing our understanding of various biological and chemical processes.
Enzyme-Mediated Transformations and Biocatalytic Pathways
The field of biocatalysis has established robust methods for producing other structurally similar branched-chain amino alcohols, such as L-valinol and L-leucinol. These methods often employ enzymes like carboxylate reductases followed by alcohol dehydrogenases or transaminases. However, direct extrapolation of these findings to this compound is speculative without specific experimental validation.
Future research efforts would be necessary to identify and characterize enzymes capable of efficiently and stereoselectively producing this compound. Such studies would likely involve screening existing enzyme libraries or employing protein engineering techniques to develop novel biocatalysts for this purpose. The development of such a biocatalytic route could offer a more sustainable and efficient alternative to traditional chemical synthesis methods.
Due to the lack of specific research data, a detailed discussion of established biocatalytic pathways and corresponding data tables for this compound cannot be provided at this time.
Advanced Characterization and Computational Studies of 2s 2 Amino 3 Methylpentan 1 Ol
Spectroscopic Techniques for Comprehensive Structural Elucidation
A suite of spectroscopic methods is essential for the unambiguous identification and detailed structural analysis of (2S)-2-amino-3-methylpentan-1-ol. These techniques provide complementary information regarding the compound's molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure. The chemical shifts are indicative of the carbon type (methyl, methylene (B1212753), methine) and its proximity to the electron-withdrawing amino and hydroxyl groups. Data for the related (2S,3S) isomer is available from commercial suppliers like Sigma-Aldrich. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are approximate ranges and can vary based on solvent and experimental conditions. Data is inferred from general principles and data for related compounds.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1 (-CH₂OH) | ~3.4 - 3.7 | ~65 | Methylene protons adjacent to hydroxyl group. |
| C2 (-CH(NH₂)-) | ~2.8 - 3.2 | ~55-60 | Methine proton adjacent to amino group. |
| C3 (-CH(CH₃)-) | ~1.5 - 1.8 | ~35-40 | Methine proton of the sec-butyl group. |
| C4 (-CH₂CH₃) | ~1.1 - 1.4 | ~25 | Methylene protons of the ethyl group. |
| C5 (-CH₂CH₃) | ~0.9 | ~11 | Terminal methyl protons of the ethyl group. |
| C3-Methyl (-CH(CH₃)-) | ~0.9 | ~15 | Methyl protons attached to C3. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, amino, and alkyl groups.
The key characteristic absorption bands include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, typical for the stretching vibration of the hydroxyl group, often broadened by hydrogen bonding.
N-H stretch: One or two sharp to medium bands appearing in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.
C-H stretch: Multiple sharp bands just below 3000 cm⁻¹ (2850-2960 cm⁻¹), corresponding to the stretching vibrations of the aliphatic C-H bonds.
N-H bend: A medium to strong band around 1590-1650 cm⁻¹, arising from the scissoring vibration of the primary amine.
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the C-O single bond in the primary alcohol.
Reference spectra for structurally similar compounds, such as 3-methyl-2-pentanol, are available in databases like the NIST Chemistry WebBook and show characteristic absorptions for the hydroxyl group and aliphatic C-H bonds. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is most effective for molecules containing chromophores, which are typically systems of conjugated double bonds or aromatic rings. This compound is a saturated aliphatic amino alcohol and lacks a chromophore. Therefore, it does not exhibit significant absorption in the standard UV-Vis range (200–800 nm) and this technique is not typically used for its structural characterization.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through analysis of its fragmentation pattern.
For the hydrochloride salt of (2S,3S)-2-amino-3-methylpentan-1-ol, high-resolution electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion [M+H]⁺, corresponding to the protonated free base (C₆H₁₅NO). The molecular weight of the free base is 117.19 g/mol . nih.gov
The fragmentation pattern in electron ionization (EI) MS is predictable based on the structure. The most likely fragmentation pathways involve the cleavage of C-C bonds adjacent to the heteroatoms (oxygen and nitrogen), which stabilizes the resulting carbocations.
Table 2: Plausible Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of amino alcohols.
| m/z | Plausible Fragment Structure | Origin |
|---|---|---|
| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 100 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |
| 86 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of hydroxymethyl radical |
| 72 | [CH(NH₂)(CH(CH₃)CH₂CH₃)]⁺ | Cleavage of C1-C2 bond |
| 57 | [CH(CH₃)CH₂CH₃]⁺ | sec-Butyl cation, from cleavage of C2-C3 bond |
| 44 | [CH₂=NH₂]⁺ | Cleavage of C2-C3 bond with H-transfer |
| 30 | [CH₂=NH₂]⁺ | Common fragment for primary amines |
Computational Chemistry Approaches for Property Prediction and Mechanistic Insights
Computational chemistry provides powerful tools for predicting the properties and understanding the reaction mechanisms of chemical compounds. These methods are particularly valuable for complex molecules like this compound.
Molecular Dynamics (MD) Simulations
While specific Molecular Dynamics (MD) simulation data for this compound is not available in the search results, MD simulations are a cornerstone of computational chemistry. This technique simulates the movement of atoms and molecules over time, providing a detailed view of their dynamic behavior. For amino alcohols, MD simulations can be used to study conformational changes, interactions with solvent molecules, and the formation of intermolecular hydrogen bonds, all of which are crucial for understanding their physical and biological properties.
Density Functional Theory (DFT) Calculations
Similarly, specific Density Functional Theory (DFT) calculation results for this compound were not found. However, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties, including vibrational frequencies, reaction energies, and thermodynamic properties. For this compound, DFT could be used to determine its most stable conformation, calculate its infrared spectrum, and explore the mechanisms of its chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. medcraveonline.comnih.govijnrd.org The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is a direct function of the variation in their molecular properties. mdpi.com
The process of developing a QSAR model involves several key steps:
Selection of a dataset of compounds with known biological activities. mdpi.com
Calculation of molecular descriptors , which are numerical representations of the chemical and physical properties of the molecules. medcraveonline.com
Development of a mathematical model that correlates the descriptors with the biological activity. medcraveonline.comijnrd.org
Validation of the model to ensure its predictive power. mdpi.com
QSAR models have been successfully applied to a wide range of problems, including drug discovery and toxicology assessment. medcraveonline.comnih.gov For amino acid-containing structures, QSAR can be used to predict properties based on the amino acid composition. nih.gov
In Silico Docking Studies for Enzyme-Ligand Interactions
In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijnrd.org This method is extensively used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity of the ligand to the active site of the receptor. This information can be invaluable for designing new molecules with improved biological activity.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. The empirical formula of this compound is C₆H₁₅NO. nih.gov This formula can be validated through elemental analysis, which would provide the percentage composition of carbon, hydrogen, nitrogen, and oxygen in the molecule.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 61.49 |
| Hydrogen | H | 1.008 | 15 | 15.12 | 12.90 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 11.96 |
| Oxygen | O | 16.00 | 1 | 16.00 | 13.65 |
| Total | 117.19 | 100.00 |
Note: The data in this table is calculated based on the molecular formula and atomic masses and would be confirmed by experimental elemental analysis.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
The determination of both the chemical purity and the enantiomeric excess of this compound relies heavily on chromatographic methods. These techniques are essential for separating the (2S,3S) enantiomer from its stereoisomers and any other potential impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often depends on the volatility and thermal stability of the analyte and its derivatives.
For GC analysis of amino alcohols like L-isoleucinol, derivatization is a mandatory step to increase the compound's volatility and improve its chromatographic behavior. sigmaaldrich.com This typically involves the esterification of the hydroxyl group and the acylation of the amino group. A common approach is the conversion to N-trifluoroacetyl (TFA) esters. nih.gov Following derivatization, the separation of the enantiomers is achieved on a chiral stationary phase (CSP). Cyclodextrin-based columns and those with bonded chiral selectors like Chirasil-Val are frequently employed for the enantioseparation of amino acid derivatives. uni-muenchen.deresearchgate.net The use of GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) allows for sensitive detection and quantification of the separated enantiomers, enabling the calculation of the enantiomeric excess (e.e.). nih.govucdavis.edu Two-dimensional gas chromatography (GCxGC) can offer even greater resolving power for complex samples. nih.gov
HPLC is a versatile alternative that can often be used for the direct analysis of chiral compounds without derivatization. sigmaaldrich.com The separation of underivatized amino alcohols can be achieved on various types of chiral stationary phases. Pirkle-type CSPs and macrocyclic glycopeptide-based columns, such as those using teicoplanin, have shown success in resolving the enantiomers of polar and ionic compounds like amino acids and their derivatives. sigmaaldrich.comnih.gov Another HPLC-based approach involves the use of a chiral mobile phase additive, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. nih.gov
Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a conventional achiral HPLC column. This indirect method can be highly sensitive, especially when a chromophoric or fluorophoric derivatizing agent is used. researchgate.net The purity of commercial L-isoleucinol is often stated to be high, with some sources indicating levels greater than 99%.
Below are illustrative data tables summarizing typical chromatographic conditions that could be adapted for the analysis of this compound, based on established methods for similar compounds.
Table 1: Illustrative Gas Chromatography (GC) Conditions for Enantiomeric Excess Determination of L-Isoleucinol Derivatives
| Parameter | Condition |
| Column | Chirasil-L-Val (or similar chiral phase) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Derivatization | N-trifluoroacetyl-O-isopropyl ester |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (1 min hold), then ramp to 180 °C at 4 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Chiral Separation of L-Isoleucinol
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Pirkle-type or Macrocyclic Glycopeptide) |
| Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (or appropriate wavelength for derivative) |
It is important to note that the optimal conditions for a specific analysis may vary and require method development and validation. The choice of derivatizing agent, chiral stationary phase, and mobile phase composition are all critical factors that influence the resolution and accuracy of the chromatographic separation. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Stereoselective and Sustainable Synthetic Pathways
The efficient and environmentally conscious synthesis of chiral amino alcohols is a paramount goal in modern chemistry. frontiersin.orgnih.gov Traditional methods for producing compounds like (2S)-2-amino-3-methylpentan-1-ol often rely on metal-hydride reducing agents or catalytic hydrogenation, which can be expensive and require harsh reaction conditions, limiting their large-scale applicability. Consequently, research is pivoting towards greener and more efficient alternatives.
A significant area of development is the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) are being explored for the one-step synthesis of chiral amino alcohols through the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgacs.org This enzymatic approach operates under mild conditions and utilizes ammonia (B1221849) as the amino donor, presenting a highly sustainable and stereoselective pathway. nih.gov Similarly, coupling different enzyme-catalyzed reactions, such as those involving transketolase and transaminase, in continuous-flow microreactor systems, offers a path to overcome reaction limitations and achieve high conversion rates efficiently. nih.gov These biocatalytic strategies represent a significant move away from conventional chemical synthesis, promising more sustainable production methods for chiral amino alcohols. frontiersin.orgnih.gov
Exploration of New Ligand Architectures for Enhanced Asymmetric Catalytic Efficiency
This compound serves as a foundational chiral scaffold for the design of novel ligands used in asymmetric catalysis. The development of new catalysts is often an empirical process, but the design of modular ligands allows for a more systematic and rational approach to optimizing catalyst performance for specific reactions. nih.govnih.gov
Future research will focus on using this amino alcohol to construct sophisticated ligand architectures that can improve the efficiency and enantioselectivity of metal-catalyzed reactions. This includes the creation of non-symmetrical ligands, such as P,N-ligands, which have shown superior performance compared to traditional C2-symmetric ligands in various reactions, including palladium-catalyzed allylic substitutions. nih.gov The modular nature of ligands derived from building blocks like this compound allows researchers to systematically vary steric and electronic properties to fine-tune catalytic activity for substrates that are otherwise challenging. nih.govnih.gov By exploring diverse structural motifs, scientists aim to create a new generation of highly effective catalysts for synthesizing valuable chiral compounds.
Deeper Understanding of Biochemical Mechanisms and Molecular Interactions
A thorough understanding of how this compound and its derivatives interact with other molecules is crucial for unlocking their full potential. Chiral amino alcohols are integral components of many bioactive molecules and pharmaceuticals, making the study of their molecular interactions a key research area. nih.govnih.gov
Emerging research focuses on using advanced spectroscopic techniques to probe these interactions. For instance, NMR spectroscopy, in conjunction with chiral shift reagents, is used to achieve enantioselective recognition of racemic amino alcohols. nih.gov Molybdenum-based inorganic clusters have been synthesized to act as water-soluble hosts that can distinguish between enantiomers of amino alcohol guests, opening new avenues in aqueous host-guest chemistry. nih.gov Furthermore, chiroptical sensing methods are being developed that rely on the molecular interactions between a chiral host and a chiral analyte to generate a detectable signal, allowing for the determination of absolute configuration and enantiomeric purity. researchgate.netrsc.org These studies provide fundamental insights into the principles of molecular recognition, which is vital for drug design and the development of new analytical tools.
Advanced Computational Modeling for Precise Property Prediction and Reaction Design
The integration of computational chemistry and machine learning is revolutionizing the field of asymmetric catalysis. These advanced modeling techniques offer powerful tools for predicting the properties of chiral ligands and the outcomes of catalytic reactions, thereby accelerating the discovery of new catalysts.
Researchers are increasingly using methods like Density Functional Theory (DFT) to study catalytic reactions with high accuracy, allowing for the prediction of catalyst performance. researchgate.net In parallel, data-driven approaches, including multivariate linear regression and machine learning algorithms, are being employed to build predictive models from experimental data. nih.govchemrxiv.org These statistical models can identify key structural features of ligands that correlate with high enantioselectivity, guiding the design of more effective catalysts. nih.govchemistryworld.com For instance, mathematical surface models have been constructed to describe how substituent changes on a chiral ligand affect the enantioselectivity of a reaction. nih.gov Such predictive power reduces the need for extensive empirical screening and facilitates a more rational, design-oriented approach to catalyst development. researchgate.netchemrxiv.org
Integration of this compound in Multidisciplinary Research Platforms
The versatility of this compound positions it as a valuable molecule for a wide range of scientific disciplines. Its integration into multidisciplinary research platforms is a key future direction, promising novel applications in materials science, medicinal chemistry, and biotechnology.
As a fundamental chiral building block, it is central to the synthesis of fine chemicals and active pharmaceutical ingredients, such as protease inhibitors. nih.gov Its derivatives are not only used as catalysts but also as components of advanced materials. The development of chiroptical sensors based on amino alcohol recognition has direct applications in analytical chemistry and high-throughput screening for drug discovery. researchgate.net By fostering collaboration between synthetic chemists, biochemists, materials scientists, and computational experts, the full potential of this compound can be realized, leading to innovations across diverse scientific and technological fields.
Q & A
Basic: What established synthetic routes are available for (2S)-2-amino-3-methylpentan-1-ol?
Answer:
The synthesis typically involves multi-step processes, including alkylation of a halogenated precursor followed by reduction. For example:
- Step 1 : Alkylation of a primary amine (e.g., using a brominated pentanol derivative) in ethanol or methanol under reflux conditions. Catalysts like palladium on carbon may enhance efficiency .
- Step 2 : Stereoselective reduction (e.g., using NaBH₄ with chiral ligands) to achieve the desired (2S) configuration. Purification via column chromatography or recrystallization ensures enantiomeric purity .
- Key Validation : Confirm stereochemistry using polarimetry or chiral HPLC .
Advanced: How can enantiomeric purity be optimized during synthesis?
Answer:
Enantiomeric excess (ee) is critical for biological activity. Strategies include:
- Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry during alkylation .
- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for selective reduction of ketone intermediates .
- Chromatographic Resolution : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate diastereomers .
- Reaction Monitoring : Track ee via circular dichroism (CD) spectroscopy at 220–260 nm .
Basic: What analytical techniques are recommended for structural characterization?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure (e.g., δ ~1.2–1.5 ppm for methyl groups, δ ~3.4–3.7 ppm for hydroxyl protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 132.1) .
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., O-H stretch at ~3300 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Answer:
Contradictions often arise from impurities or stereochemical variations:
- Impurity Profiling : Use LC-MS or GC-MS to identify byproducts (e.g., unreacted intermediates or diastereomers) .
- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments .
- Replicate Reactions : Standardize solvent purity (e.g., anhydrous ethanol vs. technical grade) and reaction temperature (±2°C tolerance) to minimize variability .
Stability: What storage conditions prevent degradation of this compound?
Answer:
- Temperature : Store at 2–8°C in amber vials to prevent thermal or photolytic decomposition .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .
- Inert Atmosphere : Argon or nitrogen blankets reduce oxidation risks .
Toxicity: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles .
- Respiratory Protection : Use OV/AG/P99 respirators if aerosolization occurs during synthesis .
- Ventilation : Perform reactions in fume hoods with ≥100 ft/min airflow .
Comparative Research: How does the reactivity of this compound compare to its structural analogs?
Answer:
- Steric Effects : The 3-methyl group increases steric hindrance, reducing nucleophilic attack rates compared to unsubstituted analogs .
- Hydrogen Bonding : The hydroxyl group enhances solubility in polar solvents (e.g., water) versus non-hydroxylated amines .
- Biological Activity : Methyl substitution at C3 improves metabolic stability compared to phenyl-substituted analogs (e.g., (2S)-2-amino-3-phenylpropan-1-ol) .
Advanced: What computational methods aid in predicting the compound’s physicochemical properties?
Answer:
- Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (logP) using software like GROMACS .
- Density Functional Theory (DFT) : Calculate pKa (e.g., ~9.5 for the amine group) and optimize transition states for synthetic steps .
- QSAR Models : Correlate structural features (e.g., methyl group position) with bioactivity using tools like MOE .
Basic: How is the compound’s purity quantified for pharmacological studies?
Answer:
- HPLC-PDA : Use C18 columns (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (70:30) mobile phase; purity ≥98% by area normalization .
- Karl Fischer Titration : Measure residual water content (<0.5% w/w) .
- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Advanced: What strategies mitigate racemization during derivatization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
